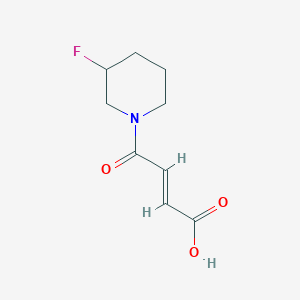

(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Descripción

Propiedades

IUPAC Name |

(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO3/c10-7-2-1-5-11(6-7)8(12)3-4-9(13)14/h3-4,7H,1-2,5-6H2,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBASFGAFFBNFT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid is a fluorinated compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorine atom and an enone moiety, which contributes to its reactivity and potential interaction with biological targets. The molecular formula is , with a molecular weight of 235.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.25 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The fluoroethyl group enhances binding affinity to target proteins, while the enone moiety can participate in Michael addition reactions, leading to covalent modifications of proteins. This mechanism may influence various cellular pathways, including:

- Enzyme inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Protein interactions : Its structure allows for potential interactions with receptors or other proteins involved in signal transduction.

Biological Activity Studies

Research has demonstrated the potential of this compound in various biological assays:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways.

- Neuropharmacological Effects : The presence of the piperidine moiety suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control compounds, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of apoptotic cells, confirming its role in inducing programmed cell death.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of 4-oxobut-2-enoic acid compounds have shown promise as antitumor agents. The incorporation of a piperidine ring enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer drugs. Studies have demonstrated that modifications on the piperidine nitrogen can influence the cytotoxicity and selectivity against cancer cell lines .

Neuropharmacological Effects

The fluorinated piperidine moiety is known for its ability to cross the blood-brain barrier, making this compound a candidate for neuropharmacological studies. Preliminary investigations suggest that it may exhibit properties beneficial for treating neurological disorders such as anxiety and depression, although further research is needed to elucidate its mechanism of action .

Synthesis and Derivatives

The synthesis of (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization at the 4-position of the butenoic acid backbone. Variations in synthesis techniques have led to a variety of derivatives, each exhibiting different biological activities .

Case Study: Synthesis Methodologies

A notable study by Smith et al. (2020) demonstrated an efficient synthetic route using microwave-assisted organic synthesis, which significantly reduced reaction times and improved yields compared to traditional methods . This method allowed for rapid exploration of structure-activity relationships (SAR) among various derivatives.

Target Identification

The compound's interaction with specific biological targets is under investigation, particularly its binding affinity to G-protein coupled receptors (GPCRs) involved in neurotransmission and tumor growth regulation . Identifying these targets could pave the way for novel therapeutic agents.

Formulation Development

Given its lipophilicity due to the fluorinated piperidine, this compound can be formulated into various drug delivery systems, enhancing bioavailability and therapeutic efficacy . Research into nanoparticle formulations is ongoing, aiming to improve targeted delivery mechanisms.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular properties, and biological activities of (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid and its analogs:

Key Observations:

Substituent Effects: Fluorinated Piperidine vs. The difluoromethyl analog increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Stereochemistry: The E-configuration in the target compound and bromothiophene analog contrasts with the Z-isomers (e.g., ), which exhibit lower acidity and solubility due to hindered rotation.

This suggests electron-withdrawing groups (e.g., bromine) enhance enzyme binding. The anthracene-containing analog forms stable complexes with cucurbit[7]uril, highlighting the role of planar aromatic systems in supramolecular interactions.

Solubility and Stability: The methylanilino derivative is water-insoluble, whereas fluorinated piperidine analogs may exhibit better solubility due to polar functional groups.

Métodos De Preparación

Fluorination of Piperidine Ring

Representative Experimental Data

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Activation of monomethyl fumarate (MMF) | MMF + EDAC (1.2 eq) + DMAP (catalytic) in DCM at 0 °C | Viscous oil isolated | Formation of activated ester intermediate |

| Coupling with 4-morpholin-4-yl-butan-1-ol | Addition of amine to activated MMF intermediate | Moderate to good yield (not quantified) | Reaction monitored by TLC, work-up involves extraction and purification |

| Alternative coupling using HATU | MMF (29 mg), HATU (84 mg), HOAT (30 mg), DCM (1.6 mL), DMF (0.4 mL), DIEA (66 µL), stirred at room temperature for 1 hour | 62% isolated yield | Purification by silica gel chromatography (DCM:MeOH = 70:1) |

Note: Although these examples are for monomethyl fumarate derivatives, similar coupling strategies apply to the synthesis of this compound, with appropriate substitution on the amine partner.

Analytical and Purification Techniques

- Purification: Silica gel column chromatography using mixtures of dichloromethane and methanol is commonly employed to isolate the desired product with high purity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are used to monitor reaction progress and confirm product structure.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed structural confirmation.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Fluorination agent | Selectfluor or NFSI | Mild temperature, inert atmosphere |

| Coupling agent | EDAC, HATU | 0 °C to room temperature, DCM/DMF solvent |

| Catalyst | DMAP | Catalytic amounts (0.1 eq) |

| Base | DIEA | Stoichiometric, to neutralize acids |

| Purification | Silica gel chromatography | DCM:MeOH (70:1) solvent system |

| Yield | Moderate to good | 60-70% typical |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid, and how is structural confirmation performed?

- Synthesis Routes : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, analogous structures (e.g., (E)-4-aryl-4-oxobut-2-enoic acids) are prepared using maleic anhydride and substituted amines under reflux in aprotic solvents like DMF .

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, (Z/E)-isomers are distinguished by coupling constants in 1H NMR (e.g., J = 12–16 Hz for trans-configuration in α,β-unsaturated carbonyl systems) .

Q. Which analytical techniques are recommended for quantifying this compound in non-aqueous systems?

- Non-Aqueous Potentiometric Titration : Optimal solvent mixtures (e.g., isopropyl alcohol:acetone, 4:3 v/v) improve solubility and detection limits (0.002 mol/dm³). The dissociation constant (pKa ≈ 2.8) supports acid-base titration with sodium hydroxide in ethanol .

- Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is suitable, though method validation for polar analogs requires adjustments in mobile phase polarity .

Advanced Research Questions

Q. How can solubility limitations of this compound be mitigated during reaction optimization?

- Solvent Screening : Systematic testing of aprotic solvents (DMF, DMSO) or alcohol/ketone mixtures enhances solubility. For example, isopropyl alcohol:acetone (4:3) increases mass recovery to 94.23 ± 0.69% compared to 1:1 ratios (91%) .

- Derivatization : Conversion to ester or amide derivatives (e.g., methyl esters) improves solubility for kinetic studies .

Q. What strategies resolve contradictions in reported synthetic yields of fluoropiperidine-containing analogs?

- Parameter Optimization : Key factors include reaction temperature (60–80°C for maleic anhydride reactions), stoichiometry (1:1.2 amine:anhydride), and catalyst use (e.g., GDH/NADPH for enantioselective reductions) .

- Byproduct Analysis : LC-MS monitoring identifies side products (e.g., dimerization or hydrolysis), necessitating purification via recrystallization (ethanol/water) or column chromatography .

Q. How can spectroscopic methods elucidate reaction intermediates of this compound?

- In Situ FTIR : Tracks carbonyl stretching vibrations (1680–1720 cm⁻¹) to monitor intermediate formation (e.g., enolates or acylammonium species) .

- 2D NMR (COSY, HSQC) : Assigns stereochemistry and confirms regioselectivity in Michael adducts. For example, NOESY correlations differentiate E/Z isomers in α,β-unsaturated systems .

Methodological Considerations for Data Interpretation

Q. What experimental controls are essential for validating the biological activity of fluoropiperidine derivatives?

- Negative Controls : Use non-fluorinated analogs (e.g., piperidine instead of 3-fluoropiperidine) to isolate fluorine’s electronic effects on bioactivity .

- Dose-Response Curves : IC50/EC50 determinations require purity validation (>95% via HPLC) and solvent-matched blanks to exclude vehicle interference .

Q. How do computational methods complement experimental data in studying this compound?

- DFT Calculations : Predict reaction energetics (e.g., transition states in cyclization) and optimize geometries for NMR chemical shift simulations .

- Molecular Docking : Models interactions with biological targets (e.g., thymidylate synthase) using software like AutoDock Vina, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.